Demethylwedelolactone (Sulfate)

Übersicht

Beschreibung

Demethylwedelolacton-3-sulfat ist ein natürlich vorkommendes Cumarin, das aus der Pflanze Eclipta prostrata L. isoliert wurde. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender und leberschützender Eigenschaften . Diese Verbindung ist ein Derivat von Demethylwedelolacton, das selbst ein potenter Trypsin-Inhibitor ist .

Wirkmechanismus

Demethylwedelolactone sulfate, also known as Demethylwedelolactone (Sulfate), is a coumestan compound derived from Eclipta prostrata L . This compound has been found to exhibit numerous biological activities, including anti-inflammatory and hepato-protective effects .

Target of Action

Demethylwedelolactone has been found to be a potent inhibitor of trypsin, with an IC50 value of 3.0 μM . Trypsin is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

The compound interacts with its target, trypsin, inhibiting its activity . This interaction can lead to changes in various biological processes regulated by trypsin, potentially altering cellular functions and responses.

Biochemical Pathways

Demethylwedelolactone appears to affect several biochemical pathways. It has been found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α), key inflammation mediators . It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes involved in the production of NO and PGE2, respectively .

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

Demethylwedelolactone has been shown to suppress cell motility and cell invasion of breast cancer cells . It also appears to attenuate inflammation induced by cigarette smoking extract through blockade of autophagy flux in respiratory epithelial cells .

Biochemische Analyse

Biochemical Properties

Demethylwedelolactone sulfate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, demethylwedelolactone sulfate inhibits the enzyme trypsin with an IC50 value of 3.0 μg/ml . Additionally, it has been shown to modulate the activity of proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound also interacts with cellular receptors and signaling molecules, contributing to its broad spectrum of biological activities.

Cellular Effects

Demethylwedelolactone sulfate affects various types of cells and cellular processes. In cancer cells, such as MDA-MB-231 breast cancer cells, it inhibits cell motility and invasiveness, reducing the potential for metastasis . The compound also influences cell signaling pathways, including those involved in inflammation and apoptosis. By modulating gene expression, demethylwedelolactone sulfate can alter cellular metabolism and promote cell survival or death depending on the context .

Molecular Mechanism

At the molecular level, demethylwedelolactone sulfate exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, the compound inhibits trypsin by binding to its active site, preventing substrate cleavage . Additionally, demethylwedelolactone sulfate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of demethylwedelolactone sulfate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that demethylwedelolactone sulfate remains stable under specific storage conditions, maintaining its biological activity for extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of cancer cell metastasis and modulation of inflammatory responses .

Dosage Effects in Animal Models

The effects of demethylwedelolactone sulfate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and protecting liver function . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications. Threshold effects have been observed, where specific concentrations of demethylwedelolactone sulfate are required to achieve desired biological outcomes .

Metabolic Pathways

Demethylwedelolactone sulfate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. The compound can influence metabolic flux, altering the levels of various metabolites within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, demethylwedelolactone sulfate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its biological activity and therapeutic efficacy.

Subcellular Localization

Demethylwedelolactone sulfate exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Demethylwedelolacton-3-sulfat wird typischerweise durch Reaktion von Demethylwedelolacton mit Schwefelsäure synthetisiert. Diese Reaktion wird in einer kontrollierten Laborumgebung durchgeführt und erfordert geeignete Behälter und Techniken, um Sicherheit und Effizienz zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für Demethylwedelolacton-3-sulfat nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur und Konzentration, um die Ausbeute und Reinheit zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

Demethylwedelolacton-3-sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene (Chlor, Brom), Nucleophile (Amine, Thiole).

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation von Demethylwedelolacton-3-sulfat zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung liefern kann .

Wissenschaftliche Forschungsanwendungen

Demethylwedelolacton-3-sulfat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Cumarinderivaten und deren chemischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Demethylwedelolacton-3-sulfat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es Trypsin, eine Serinprotease, hemmt, indem es an seine aktive Stelle bindet und den Zugang des Substrats verhindert . Darüber hinaus moduliert es verschiedene Signalwege, die an Entzündungen und Zellmotilität beteiligt sind, was zu seinen entzündungshemmenden und krebshemmenden Wirkungen beiträgt .

Analyse Chemischer Reaktionen

Types of Reactions

Demethylwedelolactone 3-sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of demethylwedelolactone 3-sulfate can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Demethylwedelolactone 3-sulfate has several scientific research applications, including:

Chemistry: Used as a model compound for studying coumestan derivatives and their chemical properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Apigenin: Ein Flavonoid mit ähnlichen entzündungshemmenden und krebshemmenden Aktivitäten.

Glabridin: Ein Flavonoid mit entzündungshemmenden und krebshemmenden Wirkungen.

Einzigartigkeit

Demethylwedelolacton-3-sulfat ist aufgrund seiner Sulfatgruppe einzigartig, die seine Löslichkeit und Bioverfügbarkeit im Vergleich zu anderen Cumarinen erhöht. Diese Modifikation beeinflusst auch seine Wechselwirkung mit molekularen Zielstrukturen, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt .

Eigenschaften

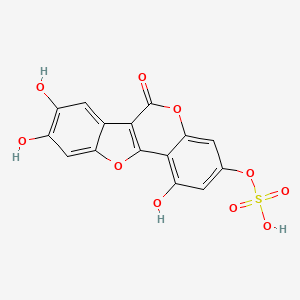

IUPAC Name |

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCOGFAQDXAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

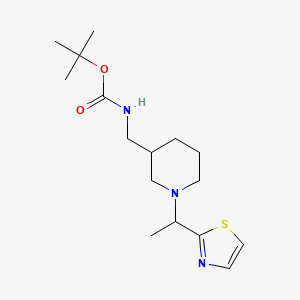

![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)

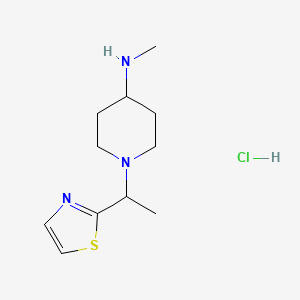

methanone hydrochloride](/img/structure/B3027456.png)

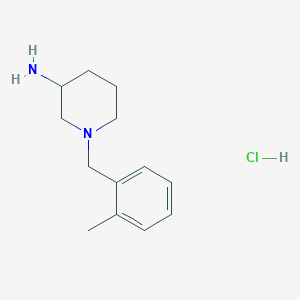

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)